molecular formula C10H12O3S B2527404 2-[(2-Methoxyethyl)thio]benzoic acid CAS No. 931374-69-5

2-[(2-Methoxyethyl)thio]benzoic acid

Cat. No.: B2527404
CAS No.: 931374-69-5
M. Wt: 212.26
InChI Key: GBMHWQFSICHVDF-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethyl)thio]benzoic acid is an organic compound with the molecular formula C10H12O3S It is characterized by the presence of a benzoic acid moiety substituted with a 2-(2-methoxyethyl)thio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyethyl)thio]benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with 2-methoxyethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 2-mercaptobenzoic acid attacks the electrophilic carbon of 2-methoxyethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyethyl)thio]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, and appropriate nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-[(2-Methoxyethyl)thio]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyethyl)thio]benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioether group can participate in redox reactions, potentially affecting cellular redox balance. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets, influencing their function.

Comparison with Similar Compounds

2-[(2-Methoxyethyl)thio]benzoic acid can be compared with other benzoic acid derivatives such as:

    2-Mercaptobenzoic acid: Lacks the methoxyethyl group, making it less hydrophobic.

    2-(2-Hydroxyethyl)thio]benzoic acid: Contains a hydroxyethyl group instead of a methoxyethyl group, affecting its solubility and reactivity.

    2-(2-Ethoxyethyl)thio]benzoic acid: Has an ethoxyethyl group, which may influence its steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

IUPAC Name

2-(2-methoxyethylsulfanyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMHWQFSICHVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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